molecular formula C15H16FN3O B301886 N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

Cat. No. B301886
M. Wt: 273.3 g/mol
InChI Key: DMEJMEHQHZAYGI-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide, also known as FDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth and induction of apoptosis.
In neurodegenerative diseases, N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide inhibits the production of beta-amyloid by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid. Additionally, N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has been found to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, inhibition of beta-amyloid production, and neuroprotective effects. Additionally, N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has been found to have anti-inflammatory effects, which may contribute to its therapeutic effects in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has several advantages for lab experiments, including its high potency and selectivity for cancer cells and its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. However, N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide, including further investigation of its mechanism of action, optimization of its therapeutic potential, and development of novel drug delivery systems to improve its efficacy and reduce potential side effects. Additionally, N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide may have potential applications in other disease areas, such as inflammatory diseases and infectious diseases, which warrant further investigation.

Synthesis Methods

N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide can be synthesized through the reaction of 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde and 2-fluorobenzohydrazide in the presence of acetic anhydride. The resulting compound is then purified through column chromatography to obtain pure N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide.

Scientific Research Applications

N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
In neurodegenerative disease research, N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has been shown to have neuroprotective effects, particularly in Alzheimer's disease. N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has been found to inhibit the production of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease. Additionally, N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

Molecular Formula

C15H16FN3O

Molecular Weight

273.3 g/mol

IUPAC Name

N-[(E)-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide

InChI

InChI=1S/C15H16FN3O/c1-10-8-13(9-17-18-12(3)20)11(2)19(10)15-7-5-4-6-14(15)16/h4-9H,1-3H3,(H,18,20)/b17-9+

InChI Key

DMEJMEHQHZAYGI-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=N/NC(=O)C

SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=NNC(=O)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=NNC(=O)C

Origin of Product

United States

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